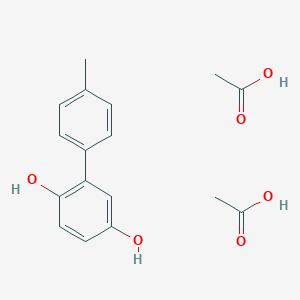
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol is a chemical compound with the molecular formula C15H14O3. This compound is characterized by the presence of an acetic acid group attached to a benzene ring, which is further substituted with a 4-methylphenyl group and two hydroxyl groups at positions 1 and 4. This structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(4-methylphenyl)benzene-1,4-diol typically involves the reaction of 4-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetic anhydride acts as the electrophile, and the 4-methylphenol serves as the nucleophile. The reaction conditions generally include heating the mixture to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2-(4-methylphenyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-1,4-benzenediacetic acid: Similar structure with two hydroxyl groups and two acetic acid groups.
4-Methylphenylacetic acid: Contains a 4-methylphenyl group attached to an acetic acid moiety.
2,5-Dihydroxybenzoic acid: Contains two hydroxyl groups and a carboxylic acid group on a benzene ring.
Uniqueness
Acetic acid;2-(4-methylphenyl)benzene-1,4-diol is unique due to the presence of both an acetic acid group and a 4-methylphenyl group on the benzene ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
70864-52-7 |
|---|---|
Formule moléculaire |
C17H20O6 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
acetic acid;2-(4-methylphenyl)benzene-1,4-diol |
InChI |
InChI=1S/C13H12O2.2C2H4O2/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15;2*1-2(3)4/h2-8,14-15H,1H3;2*1H3,(H,3,4) |
Clé InChI |
OPZCUDWKTNMJKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)
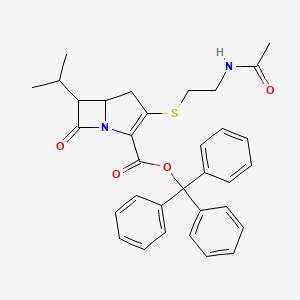

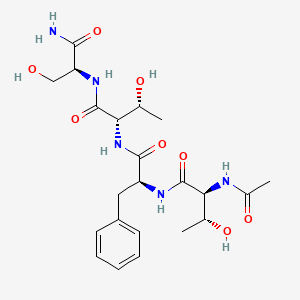
![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
![[3-[di(propan-2-yl)carbamoylamino]phenyl] N-tert-butylcarbamate](/img/structure/B14457396.png)

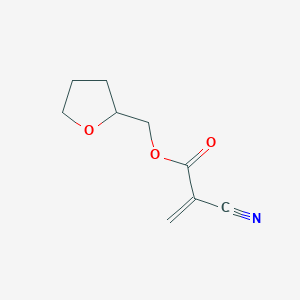
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)
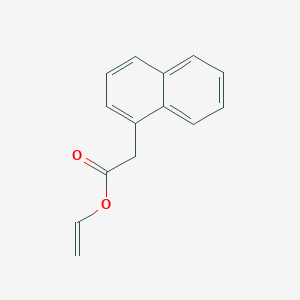
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(phenylmethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14457435.png)
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
